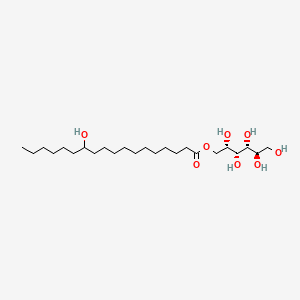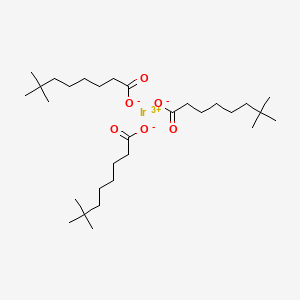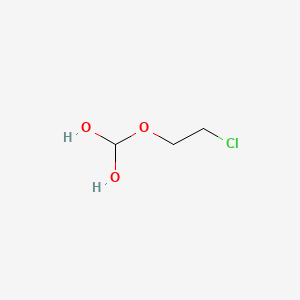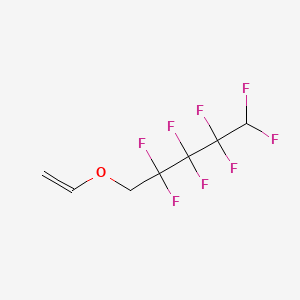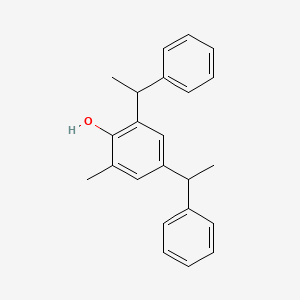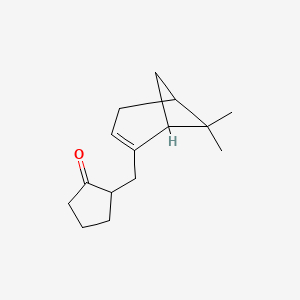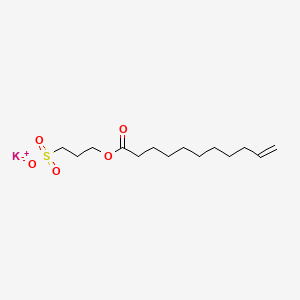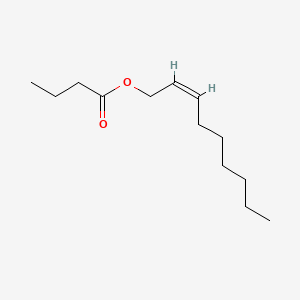
Isopropyl hydrogen methylphosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl hydrogen methylphosphonite is an organophosphorus compound with the molecular formula C4H11O2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group, a hydrogen atom, and a methylphosphonite group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen methylphosphonite can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphite with methyl iodide. This reaction typically occurs under mild conditions and yields high purity this compound . Another method involves the hydrolysis of diisopropyl methylphosphonate under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available reagents. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve yields . This method offers advantages such as reduced reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl hydrogen methylphosphonite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, and molecular iodine as a catalyst for phosphorylation reactions . The conditions for these reactions vary, with some requiring high temperatures and others proceeding under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including medicine and materials science .
Applications De Recherche Scientifique
Isopropyl hydrogen methylphosphonite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of isopropyl hydrogen methylphosphonite involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with metabolic pathways. For example, its derivatives can inhibit osteoclast-mediated bone resorption by binding to hydroxyapatite on bone surfaces . This interaction prevents the biosynthesis of essential lipids required for cellular functions.
Comparaison Avec Des Composés Similaires
Isopropyl hydrogen methylphosphonite can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Similar in structure but differs in its reactivity and applications.
Ethyl methylphosphonate: Another related compound with distinct chemical properties and uses.
Phosphonic acids: These compounds share similar functional groups but have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and find applications in diverse fields.
Propriétés
Numéro CAS |
67538-57-2 |
|---|---|
Formule moléculaire |
C4H11O2P |
Poids moléculaire |
122.10 g/mol |
Nom IUPAC |
methyl(propan-2-yloxy)phosphinous acid |
InChI |
InChI=1S/C4H11O2P/c1-4(2)6-7(3)5/h4-5H,1-3H3 |
Clé InChI |
YIZNYMADIRZRAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



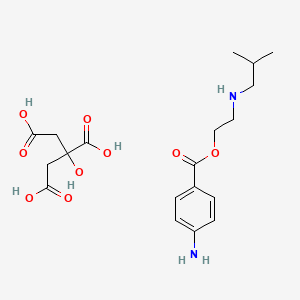
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
